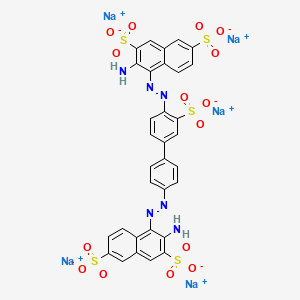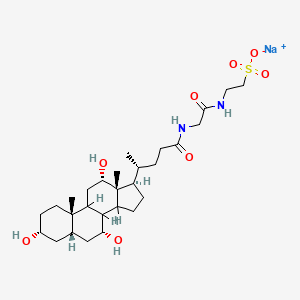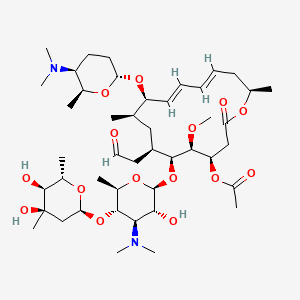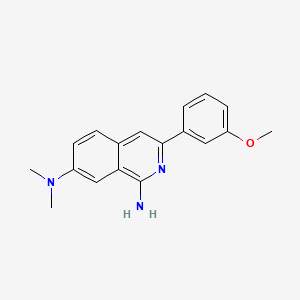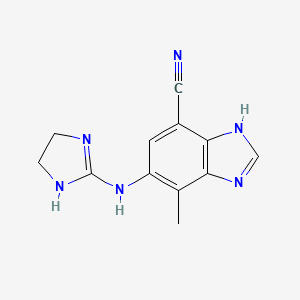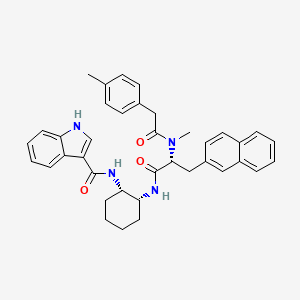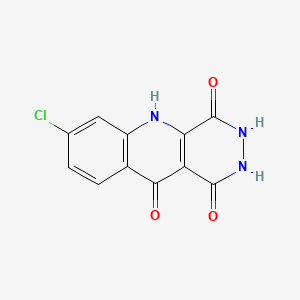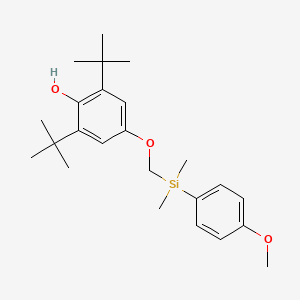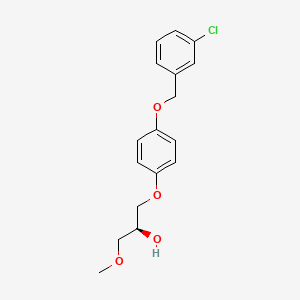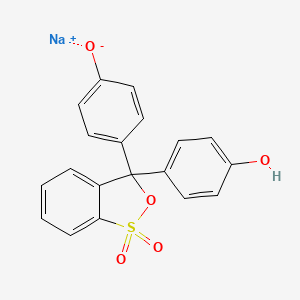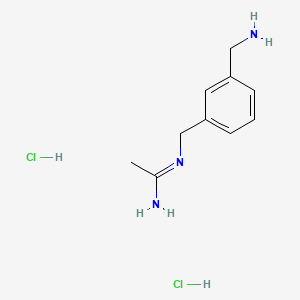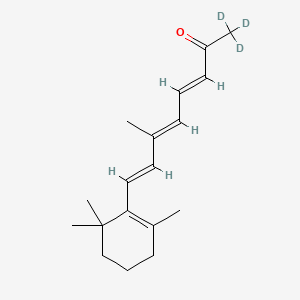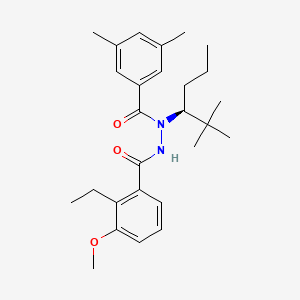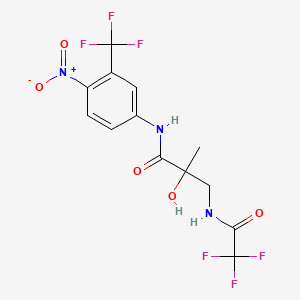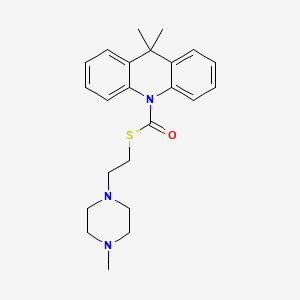
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester is a Drug / Therapeutic Agent.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential in Alzheimer's Disease
- Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) : A study reported the synthesis and evaluation of SP-04, a drug candidate designed for multi-target therapeutic neuroprotection as a treatment for Alzheimer's disease (AD). This compound inhibits acetylcholinesterase activity, increases acetylcholine levels, exhibits antioxidant properties, and provides neuroprotection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).
Chemiluminogenic Properties
- Chemiluminogenic Properties of Aryl Esters : Research on aryl esters of 9-carboxy-10-methylacridinium acid and related compounds revealed their chemiluminogenic properties in various organic environments. These studies contribute to understanding the physicochemical features and potential applications of these compounds in chemiluminescence (Krzymiński et al., 2010).
Gastric Antisecretory Properties
- 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives : A synthesis study on these derivatives showed their potent gastric antisecretory properties. This research expands the understanding of the therapeutic potential of these compounds in gastrointestinal disorders (Santilli et al., 1987).
Stability and Efficiency in Chemiluminescent Labels
- Hydroxamic and Sulphohydroxamic Acids : A series of these acids linked to 9-acridinecarboxylic acid were studied for their chemiluminescent properties. The results identified derivatives with promising stability and efficiency as chemiluminescent labels, relevant for analytical and diagnostic applications (Renotte et al., 2000).
Synthesis and Evaluation in Polyamides
- Polyamides containing Theophylline and Thymine : Studies on the synthesis of polyamides containing these compounds have been conducted, contributing to the development of novel polymeric materials with potential applications in various fields (Hattori & Kinoshita, 1979).
Metabolism Analysis
- Metabolites in Rat Plasma and Tissues : Research on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its metabolites in rat plasma and tissues provided insights into the metabolism and distribution of these compounds in biological systems (Jiang et al., 2007).
Cytotoxic Activity in Cancer Research
- Oleanolic Acid and Ursolic Acid Derivatives : The synthesis and evaluation of these derivatives revealed their significant in vitro anticancer activities, highlighting their potential as therapeutic agents in oncology (Liu et al., 2018).
Eigenschaften
CAS-Nummer |
38044-66-5 |
|---|---|
Produktname |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester |
Molekularformel |
C23H29N3OS |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
S-[2-(4-methylpiperazin-1-yl)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H29N3OS/c1-23(2)18-8-4-6-10-20(18)26(21-11-7-5-9-19(21)23)22(27)28-17-16-25-14-12-24(3)13-15-25/h4-11H,12-17H2,1-3H3 |
InChI-Schlüssel |
RZQMVNZAKMZKOC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



